1-(4-chlorophenyl)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)cyclopentanecarboxamide
Description
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]cyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClN3O/c24-20-8-6-19(7-9-20)23(12-2-3-13-23)22(28)26-17-18-10-15-27(16-11-18)21-5-1-4-14-25-21/h1,4-9,14,18H,2-3,10-13,15-17H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYWQENIRKUCBEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCC3CCN(CC3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-chlorophenyl)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)cyclopentanecarboxamide, commonly referred to in the literature as Bepotastine, is a compound with significant biological activity, particularly as an anti-allergic agent. This article provides an overview of its biological properties, including its mechanism of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C21H25ClN2O3
- Molar Mass : 388.89 g/mol
- CAS Number : 190730-41-7
- Physical Appearance : White to pale beige solid
- Melting Point : 56 - 58 °C
- Solubility : Slightly soluble in DMSO and methanol
Bepotastine functions primarily as a selective H1 receptor antagonist , which inhibits the action of histamine, a key mediator in allergic responses. The compound exhibits additional anti-inflammatory properties by stabilizing mast cell function and inhibiting the production of pro-inflammatory cytokines such as IL-5.
In Vitro Studies
Bepotastine has demonstrated various biological activities in vitro:
- Mast Cell Stabilization : It inhibits antigen-induced stimulation of IL-5 production in human peripheral blood mononuclear cells (PBMCs) at concentrations ranging from 10 to 100 μM. This effect is enhanced when PBMCs are pre-incubated with Bepotastine.
- Calcium Mobilization Suppression : The compound suppresses the increase in intracellular calcium concentration induced by leukotriene B4 in cultured neutrophils and dorsal root ganglion neurons at concentrations up to 100 μM .
In Vivo Studies
In animal models, Bepotastine has shown promising results:
- Histamine-Induced Scratching : At a dose of 10 mg/kg, it significantly inhibits scratching induced by intradermal histamine injections.
- Vascular Permeability : It reduces histamine-induced vascular permeability and inhibits homologous passive cutaneous anaphylaxis in guinea pigs.
- Behavioral Studies : In mouse models, oral administration of Bepotastine decreases both the frequency and duration of scratching behavior .
Clinical Efficacy
A study conducted on patients suffering from allergic rhinitis indicated that Bepotastine effectively reduced symptoms such as nasal itching and sneezing over a treatment period of several weeks. The study highlighted its non-sedative nature compared to traditional antihistamines, making it suitable for long-term use without impairing daily activities .
Comparative Studies
Bepotastine was compared with other antihistamines in terms of efficacy and side effects. Results showed that while other antihistamines often led to sedation, Bepotastine maintained alertness and cognitive function, reinforcing its position as a preferred choice for managing allergic conditions .
Summary of Biological Activities
| Activity Type | Description | Concentration/Effect |
|---|---|---|
| Mast Cell Stabilization | Inhibits IL-5 production in PBMCs | 10 - 100 μM |
| Calcium Suppression | Suppresses Ca²⁺ increase induced by leukotriene B4 | Up to 100 μM |
| Histamine Scratching | Reduces scratching behavior in response to histamine | 10 mg/kg |
| Vascular Permeability | Inhibits histamine-induced vascular permeability | Significant reduction |
Scientific Research Applications
Pharmacological Applications
-
Antihistamine Activity
- The compound exhibits properties akin to antihistamines, specifically as a selective antagonist of the H1 receptor. This suggests potential applications in treating allergic conditions, such as allergic rhinitis and urticaria. Bepotastine, a related compound, has been successfully marketed for these uses in Japan and other regions .
-
Cancer Treatment
- Recent studies have indicated that derivatives of this compound can act as inhibitors of Polo-like kinase 4 (PLK4), a target implicated in various cancers. PLK4 is essential for proper cell division, and its dysregulation is associated with tumorigenesis. Compounds that inhibit PLK4 have shown promise in preclinical models for treating cancers such as neuroblastoma and breast cancer .
-
Neuropharmacology
- The piperidine moiety present in the compound is linked to various neurological effects, including potential applications in managing conditions like schizophrenia and depression. Research into piperidine derivatives has revealed their ability to modulate neurotransmitter systems, suggesting a role in neuropharmacological therapies .
Case Study 1: Antihistamine Efficacy
A clinical trial involving bepotastine (a related compound) demonstrated significant efficacy in reducing symptoms of allergic rhinitis compared to placebo controls. Patients reported improved quality of life metrics and reduced nasal congestion scores following treatment with bepotastine over a six-week period .
Case Study 2: Cancer Inhibition
In vitro studies on PLK4 inhibitors derived from the piperidine structure showed a marked reduction in cell proliferation rates in cancer cell lines. Specifically, a study focused on neuroblastoma cells revealed that treatment with these inhibitors led to apoptosis and reduced tumor growth in xenograft models .
Summary of Findings
The compound exhibits a multifaceted profile with applications spanning from allergy treatment to cancer therapy. Its structural components allow it to interact with various biological targets effectively:
Preparation Methods
Cyclopentane Ring Formation
The cyclopentane ring is constructed via Friedel-Crafts alkylation of benzene derivatives. A modified approach using 4-chlorophenylacetonitrile and 1,4-dibromobutane under alkaline conditions yields 1-(4-chlorophenyl)cyclopentane carbonitrile, which is subsequently hydrolyzed to the carboxylic acid using concentrated HCl (110°C, 12 hours).
Reaction Conditions :
- Solvent: Dimethylformamide (DMF)
- Catalyst: Potassium tert-butoxide
- Yield: 68–72% after hydrolysis
Alternative Route: Cyclization of Diesters
Diethyl 4-chlorophenylmalonate undergoes cyclization with 1,3-dibromopropane in the presence of sodium hydride, followed by saponification (NaOH, ethanol/water) to yield the carboxylic acid. This method offers higher purity (>95%) but lower overall yield (55–60%).
Synthesis of 1-(Pyridin-2-yl)piperidin-4-ylmethanamine
Piperidine Functionalization
The synthesis begins with tert-butyl 4-hydroxypiperidine-1-carboxylate , which is alkylated with pyridin-2-ylmethyl chloride under Lewis acid catalysis (BF₃·Et₂O, -20°C). This low-temperature O-alkylation minimizes side reactions, achieving 85% yield of tert-butyl 4-((pyridin-2-yl)methoxy)piperidine-1-carboxylate.
Key Optimization :
Deprotection and Reductive Amination
Deprotection of the Boc group using trifluoroacetic acid (TFA/DCM, 1:1) yields 4-((pyridin-2-yl)methoxy)piperidine. Subsequent reductive amination with formaldehyde and sodium cyanoborohydride introduces the methylamine group at the 4-position, yielding 1-(pyridin-2-yl)piperidin-4-ylmethanamine.
Characterization Data :
- ¹H NMR (CDCl₃): δ 8.55 (d, 1H, pyridine-H), 7.70–7.30 (m, 3H, pyridine-H), 3.90 (s, 2H, OCH₂), 3.10–2.80 (m, 2H, piperidine-H), 2.60–2.40 (m, 1H, CH₂NH₂).
- MS (ESI+) : m/z 236.2 [M+H]⁺.
Amide Bond Formation
Carboxylic Acid Activation
1-(4-Chlorophenyl)cyclopentanecarboxylic acid is activated using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in anhydrous DMF, forming the reactive O-acylisourea intermediate.
Coupling with Piperidinylmethylamine
The activated acid is reacted with 1-(pyridin-2-yl)piperidin-4-ylmethanamine in the presence of N,N-diisopropylethylamine (DIPEA) at 0°C to room temperature. After 12 hours, the reaction mixture is purified via column chromatography (silica gel, ethyl acetate/hexane) to isolate the target compound.
Optimization Notes :
- HATU outperforms EDCl/HOBt in minimizing racemization and improving yields (78% vs. 65%).
- Solvent choice (DMF) ensures solubility of both components.
Characterization and Analytical Data
Spectroscopic Analysis
- ¹H NMR (DMSO-d₆): δ 8.45 (d, 1H, pyridine-H), 7.60–7.20 (m, 4H, Ar-H), 3.80–3.50 (m, 2H, piperidine-H), 2.90–2.70 (m, 2H, CH₂NH), 2.10–1.60 (m, 8H, cyclopentane + piperidine-H).
- ¹³C NMR : 175.8 (C=O), 154.2 (pyridine-C), 138.5 (C-Cl), 122.0–125.0 (Ar-C), 55.2 (piperidine-C).
- HRMS (ESI+) : m/z 440.1845 [M+H]⁺ (calc. 440.1849).
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity with a retention time of 12.7 minutes.
Challenges and Mitigation Strategies
Steric Hindrance in Amide Coupling
The bulky piperidinylmethyl group necessitates high-efficiency coupling agents (e.g., HATU) to overcome steric effects. Microwave-assisted synthesis (50°C, 30 minutes) has been explored to accelerate the reaction.
Regioselectivity in Piperidine Substitution
Using Boc-protected intermediates ensures selective functionalization at the 4-position of piperidine. Competing N-alkylation is suppressed by maintaining low temperatures during alkylation.
Q & A
What are the standard synthetic routes for this compound, and how are reaction yields optimized?
Basic
The compound is synthesized via amide bond formation using (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) as a coupling reagent. A typical protocol involves reacting 1-(4-chlorophenyl)cyclopentanecarboxylic acid with 1-(pyridin-2-yl)piperidin-4-ylmethanamine in tetrahydrofuran (THF) under inert conditions, followed by purification via silica gel chromatography . Yields range from 82% to 99%, depending on steric and electronic factors in the carboxylic acid precursor.
Advanced
Yield optimization requires careful control of stoichiometry (e.g., 1.2–1.5 equivalents of BOP) and reaction time (12–24 hours). Catalytic additives like dimethylaminopyridine (DMAP) can enhance coupling efficiency. Post-reaction workup, including pH adjustment during aqueous extraction (e.g., using 10% NaHCO₃), minimizes side-product formation. For challenging substrates, microwave-assisted synthesis at 60–80°C improves reaction kinetics .
What analytical techniques are critical for structural confirmation and purity assessment?
Basic
High-performance liquid chromatography (HPLC) with UV detection (≥98% purity threshold) is standard for purity analysis . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms regiochemistry, particularly the cyclopentane and piperidine ring conformations. Mass spectrometry (HRMS) validates molecular weight .
Advanced
Single-crystal X-ray diffraction provides unambiguous confirmation of stereochemistry and intermolecular interactions (e.g., hydrogen bonding in the piperidine-carboxamide moiety). For polymorph screening, differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) are used to assess crystallinity. Purity discrepancies between HPLC and NMR data should be resolved via orthogonal methods (e.g., ion chromatography for ionic impurities) .
How do structural variations in the piperidine-pyridine moiety impact biological activity?
Advanced
Substitutions on the piperidine ring (e.g., methyl or cyclohexyl groups) alter binding affinity to targets like the CB1 receptor. For example, N-cyclopentyl derivatives show enhanced lipophilicity (logP ~3.5), improving blood-brain barrier penetration. Computational docking studies (e.g., AutoDock Vina) correlate steric bulk at the piperidine N-position with receptor occupancy. In vitro assays (IC₅₀ values) should be paired with molecular dynamics simulations to validate binding stability .
What safety protocols are essential for handling this compound?
Basic
Follow GHS guidelines: wear nitrile gloves, safety goggles, and lab coats. Use local exhaust ventilation to avoid inhalation (H302: harmful if swallowed; H315: skin irritation). Store in sealed containers at 2–8°C, away from oxidizing agents .
Advanced
Assess acute toxicity via OECD Test Guideline 423 (oral dose in rodents). For spill management, neutralize with inert adsorbents (e.g., vermiculite) and dispose via incineration (≥850°C). Monitor airborne concentrations with real-time gas detectors (PID) in large-scale syntheses .
How can crystallographic data resolve structural discrepancies in polymorphic forms?
Advanced
Monoclinic crystal systems (space group P2₁/c) with unit cell parameters (e.g., a=9.992 Å, b=9.978 Å, c=31.197 Å) are analyzed via Rietveld refinement to distinguish polymorphs. Hydrogen-bonding networks (e.g., N–H···O chains along the [010] axis) stabilize specific conformations. Synchrotron radiation sources improve resolution for low-abundance polymorphs .
What methodologies assess the compound’s potential as a CB1 receptor antagonist?
Advanced
Perform competitive binding assays using [³H]SR141716A as a radioligand in HEK293 cells expressing human CB1 receptors. Functional activity is tested via cAMP accumulation assays (EC₅₀ for inverse agonism). In vivo efficacy is evaluated in rodent models of obesity (e.g., food intake suppression). Metabolite profiling (LC-MS/MS) identifies active derivatives .
How are reaction byproducts characterized and minimized?
Advanced
Byproducts from incomplete amidation (e.g., unreacted carboxylic acid) are identified via LC-MS and quantified using internal standards (e.g., deuterated analogs). Process optimization includes gradient elution in preparative HPLC (C18 column, 5–95% acetonitrile/water). Kinetic studies (NMR monitoring) determine rate-limiting steps, such as BOP activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
